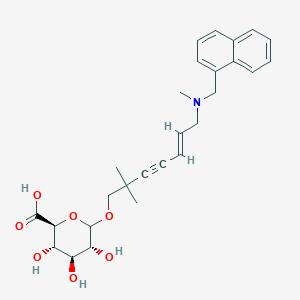
羟基特比萘芬-β-D-葡萄糖醛酸苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxyterbinafine b-D-glucuronide, also known as Hydroxyterbinafine b-D-glucuronide, is a useful research compound. Its molecular formula is C27H33NO7 and its molecular weight is 483.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxyterbinafine b-D-glucuronide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxyterbinafine b-D-glucuronide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
代谢和药代动力学
- 羟基特比萘芬-β-D-葡萄糖醛酸苷通过葡萄糖醛酸苷化在各种化合物的代谢和清除中发挥作用,这一过程涉及尿苷 5'-二磷酸葡萄糖醛酸转移酶 (UGT) 如 UGT1A4 和 UGT1A3。这些酶催化 25-羟基维生素 D3 的葡萄糖醛酸苷化,活性因遗传多态性和利福平、卡马西平和苯巴比妥等物质的诱导而异 (Wang et al., 2014)。
酶促活性和抑制2. β-葡萄糖醛酸苷酶在葡萄糖醛酸苷化研究中起关键作用,其活性可受糖环乳酮等抑制剂的影响。β-葡萄糖醛酸苷酶的存在会使葡萄糖醛酸苷形成速率的测量变得复杂,已研究糖环乳酮对该酶的抑制作用,以更好地了解这些相互作用及其对药物代谢的影响 (Oleson & Court, 2008)。
药物代谢和相互作用3. 了解药物的代谢途径对于预测药物-药物相互作用和优化治疗策略至关重要。例如,N-葡萄糖醛酸苷化途径对于某些药物的总体体外代谢清除至关重要。对咪达唑仑等药物的研究揭示了季铵直接 N-葡萄糖醛酸苷的形成,表明除了由 CYP3A4 等酶介导的主要代谢之外,还存在额外的代谢途径。此类见解对于准确评估药物代谢和潜在相互作用至关重要 (Klieber et al., 2008)。
分析和诊断应用4. 开发用于检测γ-羟基丁酸 (GHB) 等物质代谢物的分析方法对于临床和法医毒理学至关重要。葡萄糖醛酸盐代谢物的鉴定延长了检测窗口,并为中毒和暴露评估提供了有价值的生物标志物。分析化学方面的此类进展极大地促进了医学诊断和法律调查 (Petersen et al., 2013)。
作用机制
Target of Action
Hydroxyterbinafine b-D-glucuronide is a potent biomedical product originating from terbinafine . The primary target of this compound is the enzyme β-glucuronidase . This enzyme is widely distributed in mammalian tissues, body fluids, and microbiota . It catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of mucopolysaccharides .
Mode of Action
The compound interacts with its target, β-glucuronidase, by serving as a substrate for the enzyme . The enzyme may release, locally or systemically, the active or inactive parent compound from drug glucuronides, thereby modifying the disposition and action of these drugs .
Biochemical Pathways
The biochemical pathway involved in the action of Hydroxyterbinafine b-D-glucuronide is the glucuronidation pathway . This pathway is a part of phase II drug metabolism, where glucuronic acid is attached to the substance, increasing its water solubility and making it easier for the body to eliminate.
Pharmacokinetics
It is known that glucuronides of drugs often accumulate during long-term therapy . The hydrolysis of glucuronides can be catalyzed by β-glucuronidase, an enzyme expressed in many tissues and body fluids in humans .
Result of Action
The result of the action of Hydroxyterbinafine b-D-glucuronide is the release of the active or inactive parent compound from drug glucuronides . This can modify the disposition and action of these drugs .
Action Environment
The action of Hydroxyterbinafine b-D-glucuronide can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in the transformation of glucuronides . Changes in the composition of the gut microbiota could potentially affect the activity of β-glucuronidase and, consequently, the action of Hydroxyterbinafine b-D-glucuronide .
生化分析
Biochemical Properties
Hydroxyterbinafine b-D-glucuronide plays a significant role in biochemical reactions, particularly in the metabolism of terbinafine. It interacts with various enzymes, including β-glucuronidase, which catalyzes the hydrolysis of glucuronides. This interaction is crucial for the compound’s antifungal activity, as it facilitates the release of the active terbinafine metabolite . Additionally, hydroxyterbinafine b-D-glucuronide interacts with proteins involved in drug transport and metabolism, enhancing its therapeutic efficacy.
Molecular Mechanism
The molecular mechanism of hydroxyterbinafine b-D-glucuronide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to β-glucuronidase, facilitating the hydrolysis of the glucuronide moiety and releasing the active terbinafine metabolite . This metabolite then inhibits squalene epoxidase, an enzyme crucial for ergosterol synthesis in fungal cells. The inhibition of squalene epoxidase disrupts the fungal cell membrane, leading to cell death. Additionally, hydroxyterbinafine b-D-glucuronide may modulate the expression of genes involved in drug metabolism and transport, further enhancing its antifungal efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hydroxyterbinafine b-D-glucuronide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that hydroxyterbinafine b-D-glucuronide remains stable under various conditions, maintaining its antifungal activity over extended periods
Dosage Effects in Animal Models
The effects of hydroxyterbinafine b-D-glucuronide vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits fungal growth without causing significant adverse effects . At higher doses, hydroxyterbinafine b-D-glucuronide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic efficacy while minimizing potential toxicity.
Metabolic Pathways
Hydroxyterbinafine b-D-glucuronide is involved in several metabolic pathways, primarily related to its parent compound, terbinafine. The compound undergoes glucuronidation, a phase II metabolic process catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) . This process enhances the compound’s solubility and facilitates its excretion. Additionally, hydroxyterbinafine b-D-glucuronide may influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in drug metabolism.
Transport and Distribution
The transport and distribution of hydroxyterbinafine b-D-glucuronide within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by efflux transporters, such as P-glycoprotein, which play a crucial role in its distribution and accumulation . Hydroxyterbinafine b-D-glucuronide’s interaction with these transporters ensures its effective delivery to target tissues, enhancing its therapeutic efficacy.
Subcellular Localization
Hydroxyterbinafine b-D-glucuronide’s subcellular localization is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in drug metabolism and transport . Additionally, hydroxyterbinafine b-D-glucuronide may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and therapeutic potential.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Hydroxyterbinafine b-D-glucuronide involves the conversion of Terbinafine to Hydroxyterbinafine, followed by glucuronidation of Hydroxyterbinafine.", "Starting Materials": [ "Terbinafine", "Glucuronic acid", "Sodium hydroxide", "Acetone", "Methanol", "Water" ], "Reaction": [ "Terbinafine is reacted with sodium hydroxide and acetone to form Hydroxyterbinafine.", "Hydroxyterbinafine is then reacted with glucuronic acid in the presence of methanol and water to form Hydroxyterbinafine b-D-glucuronide." ] } | |
CAS 编号 |
99473-12-8 |
分子式 |
C27H33NO7 |
分子量 |
483.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H33NO7/c1-27(2,17-34-26-23(31)21(29)22(30)24(35-26)25(32)33)14-7-4-8-15-28(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,21-24,26,29-31H,15-17H2,1-3H3,(H,32,33)/b8-4+/t21-,22-,23+,24-,26+/m0/s1 |
InChI 键 |
XWKOYVRIRYSRSH-APVLZFLUSA-N |
手性 SMILES |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)C#C/C=C/CN(C)CC2=CC=CC3=CC=CC=C32 |
SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CC(C)(COC1C(C(C(C(O1)C(=O)O)O)O)O)C#CC=CCN(C)CC2=CC=CC3=CC=CC=C32 |
同义词 |
(E)-2,2-Dimethyl-7-[methyl(1-naphthalenylmethyl)amino]-5-hepten-3-ynyl β-D-Glucopyranosiduronic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5(4H)-Oxazolone,4-[[3,4-bis(acetyloxy)phenyl]methylene]-2-methyl-](/img/structure/B1140489.png)





![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)
![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)



